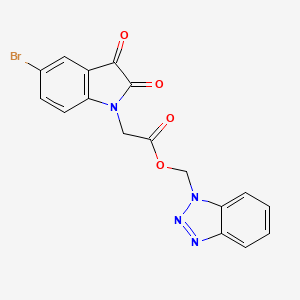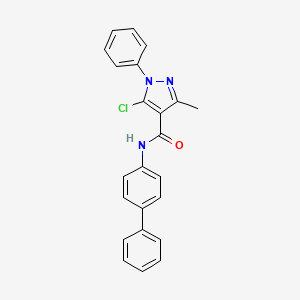![molecular formula C24H22Cl2FN3O3S B12496306 N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B12496306.png)
N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, fluorophenyl, piperazine, and benzenesulfonamide groups, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the sulfonation of the resulting compound to form the benzenesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions with proteins or enzymes.
Medicine: The compound has potential therapeutic applications, including as an anticonvulsant or antipsychotic agent.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and producing therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperazine derivatives and benzenesulfonamide-based molecules, such as:
- N-(2,3-dichlorophenyl)-N-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- N-(2,3-dichlorophenyl)-N-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- N-(2,3-dichlorophenyl)-N-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
Uniqueness
The uniqueness of N-(2,3-dichlorophenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C24H22Cl2FN3O3S |
|---|---|
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H22Cl2FN3O3S/c25-19-9-6-12-22(24(19)26)30(34(32,33)18-7-2-1-3-8-18)17-23(31)29-15-13-28(14-16-29)21-11-5-4-10-20(21)27/h1-12H,13-17H2 |
InChI-Schlüssel |
OYHXOPYSQGNUQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(C3=C(C(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B12496224.png)


![N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496250.png)
![Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B12496253.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]propanoic acid](/img/structure/B12496261.png)

![Ethyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496274.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12496288.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide](/img/structure/B12496292.png)
![Methyl 10-{[4-(diethylamino)phenyl]amino}-10-oxodecanoate](/img/structure/B12496295.png)

![4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)

